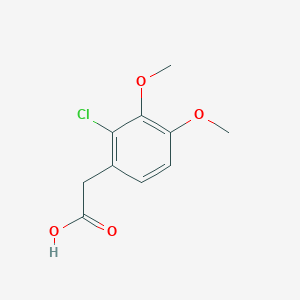

2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid

Descripción

BenchChem offers high-quality 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(2-chloro-3,4-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4/c1-14-7-4-3-6(5-8(12)13)9(11)10(7)15-2/h3-4H,5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMSELFCQDNGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC(=O)O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility of Chlorinated Phenylacetic Acid Derivatives in Organic Solvents

An In-Depth Technical Guide for Process Optimization

Executive Summary

The solubility profile of chlorinated phenylacetic acid derivatives—specifically (2-chlorophenyl)acetic acid (2-CPAA) , (4-chlorophenyl)acetic acid (4-CPAA) , and 2,4-dichlorophenylacetic acid —is a critical variable in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and various agrochemicals.

Precise solubility data is not merely a physical constant; it is the governing parameter for reaction kinetics, yield optimization, and solid-state purification . This guide moves beyond basic solubility tables to explore the thermodynamic drivers of dissolution, providing a validated protocol for data acquisition and a framework for solvent selection in industrial crystallization.

Molecular Architecture & Solvation Mechanisms

To predict solubility behavior, one must understand the competition between the Crystal Lattice Energy (Endothermic cost) and the Solvation Enthalpy (Exothermic gain) .

The Chlorine Inductive Effect & Crystal Packing

Phenylacetic acid derivatives typically exist as hydrogen-bonded dimers in the solid state. The introduction of chlorine atoms alters this landscape significantly:

-

Ortho-Substitution (2-CPAA): The chlorine atom at the C2 position creates steric hindrance near the acetic acid tail. This disrupts planar packing, generally lowering the crystal lattice energy compared to the para-isomer. Consequently, 2-CPAA often exhibits higher solubility in polar aprotic solvents than its para-counterpart.

-

Para-Substitution (4-CPAA): The C4 chlorine provides symmetry, allowing for tighter crystal packing (higher melting point). This increases the energy penalty required to break the lattice, often resulting in lower solubility.

-

Electronic Effects: Chlorine is electron-withdrawing (

effect). This increases the acidity of the carboxylic proton, enhancing hydrogen-bond donor capability towards polar protic solvents (Alcohols) and acceptors (Ketones).

Visualization: The Solvation Pathway

The following diagram illustrates the thermodynamic cycle of dissolving a chlorinated phenylacetic acid dimer into a polar solvent.

Figure 1: Thermodynamic cycle of dissolution. Solubility is favored when the solvation energy (green) sufficiently offsets the lattice energy (red).

Thermodynamic Modeling Framework

Reliable process scaling requires mathematical models to interpolate solubility at unmeasured temperatures. Two models are industry standards for these derivatives.

The Modified Apelblat Equation

This is the most accurate empirical model for correlating mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Application: Excellent for 2-CPAA in polar solvents like acetone and ethanol.

The van't Hoff Equation

Used to determine the thermodynamic functions of dissolution (Enthalpy

-

Interpretation: A linear plot of

vs

Critical Data Analysis: Solvent Screening

The following data summarizes the solubility trends for (2-chlorophenyl)acetic acid , derived from isothermal saturation studies (273.15 K – 318.15 K).

General Solubility Order (Decreasing):

Comparative Solubility Table (Mole Fraction at 298.15 K)

| Solvent Class | Specific Solvent | Solubility ( | Interaction Mechanism |

| Ketone | 2-Butanone | High (> 0.15) | Strong H-bond acceptor for acid proton. |

| Ketone | Acetone | High (~ 0.14) | Dipole-dipole stabilization. |

| Alcohol | Isopropanol | Moderate | Amphiprotic; competes for H-bonds. |

| Alcohol | Ethanol | Moderate | Good solvation, but steric bulk matters. |

| Ester | Ethyl Acetate | Moderate | Useful for extraction; moderate acceptor. |

| Aromatic | Toluene | Low | |

| Alkane | Cyclohexane | Very Low | Non-polar; cannot break acid dimers. |

| Aqueous | Water | Negligible | Hydrophobic phenyl ring dominates. |

Note: Data trends adapted from standard chemical engineering datasets for phenylacetic acid derivatives [1].

Technical Insight: The high solubility in 2-butanone and acetone suggests these are the optimal solvents for the initial dissolution step in reactions, while cyclohexane or water act as effective anti-solvents for crystallization/precipitation.

Advanced Protocol: Dynamic Laser Monitoring

A Self-Validating Methodology for Solubility Determination

Traditional "shake-flask" methods are prone to sampling errors and temperature fluctuations. The Dynamic Laser Monitoring method is superior for high-precision pharmaceutical applications. It detects the exact point of solid disappearance (dissolution) or appearance (nucleation).

Workflow Diagram

Figure 2: Dynamic Laser Monitoring workflow. The transition from 'Turbid' to 'Clear' provides a distinct, binary endpoint, eliminating subjective visual errors.

Step-by-Step Protocol

-

System Setup: Use a jacketed glass vessel equipped with a magnetic stirrer and a laser transmission probe (e.g., 650 nm diode).

-

Gravimetric Preparation: Weigh the empty vessel. Add a precise mass of solute (

) known to exceed saturation. Add solvent ( -

Equilibration: Set the jacket temperature to the target

(e.g., 298.15 K). Stir at 400 RPM. The laser transmission should be near 0% (suspension). -

Dynamic Addition: Slowly dose pure solvent into the vessel using a precision burette or automated pump.

-

Endpoint Detection: Monitor the laser signal. As the solvent mass increases, the solid dissolves. The exact moment the laser transmission jumps to 100% indicates saturation.

-

Calculation:

-

Validation: Cool the solution by 5°C. The laser transmission should drop (nucleation), confirming the system was at the saturation limit.

Application: Process Optimization (Crystallization)

The solubility differential between Acetone (High) and Water (Low) allows for a robust Cooling Anti-Solvent Crystallization process for purifying 2-CPAA or 4-CPAA.

Recommended Workflow:

-

Dissolution: Dissolve crude chlorinated phenylacetic acid in Acetone at 318 K (near boiling) to near-saturation.

-

Filtration: Hot filtration to remove insoluble mechanical impurities.

-

Anti-Solvent Addition: Slowly add Water (pre-heated to 318 K) to reduce solubility without inducing immediate thermal shock.

-

Cooling: Ramp temperature down to 278 K at a controlled rate (e.g., 0.5 K/min).

-

Result: The drastic drop in solubility (driven by both temperature and the hydrophobic effect of water) forces the chlorinated derivative to crystallize out in high purity, leaving polar impurities in the mother liquor.

References

-

Li, Y., et al. (2018). "Solubility of 2-Chlorophenylacetic Acid in 12 Pure Solvents from T = (273.15/283.15 to 318.[2]15) K: Determination and Modeling."[2] Journal of Chemical & Engineering Data, 63(8).

- Jouyban, A. (2019). "Handbook of Solubility Data for Pharmaceuticals." CRC Press. (General reference for solubility modeling frameworks).

-

Zarghampour, F., et al. (2024). "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 30(2).

-

Grant, D. J. W., et al. (2002). "Solubility of Phenylacetic Acid... in Pure Solvents." Journal of Chemical & Engineering Data, 47(6).[3]

Sources

2-(2-Chloro-3,4-dimethoxyphenyl)acetic Acid: A Technical Guide to Sourcing, Synthesis, and Application in Research

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid (CAS No. 6834-51-1), a key chemical intermediate for professionals in research, and drug development. The document details the compound's chemical properties, common synthetic pathways, and significant research applications. A central feature of this guide is a detailed analysis of commercial suppliers and current pricing for research-grade quantities. Furthermore, it includes a validated experimental protocol for a common chemical transformation, essential safety and handling information, and a forward-looking perspective on its potential in scientific discovery.

Introduction to 2-(2-Chloro-3,4-dimethoxyphenyl)acetic Acid

2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. Its unique structure, featuring a chlorine atom and two methoxy groups on the phenyl ring, makes it a valuable and versatile building block in organic synthesis. The presence of these functional groups—a carboxylic acid, an aryl chloride, and electron-donating methoxy groups—provides multiple reactive sites for constructing more complex molecules.

1.1 Chemical Identity and Properties

-

IUPAC Name: 2-(2-chloro-3,4-dimethoxyphenyl)acetic acid

-

CAS Number: 6834-51-1[1]

-

Molecular Formula: C₁₀H₁₁ClO₄[1]

-

Molecular Weight: 230.64 g/mol [1]

-

Appearance: Typically a solid at room temperature.

-

Solubility: Soluble in many organic solvents, with limited solubility in water.

The strategic placement of the chloro and methoxy substituents influences the electronic properties and reactivity of the aromatic ring, making it a subject of interest for creating novel compounds with specific biological or material properties.

Synthesis and Chemical Reactivity

The synthesis of 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid is a multi-step process that requires precise control over reaction conditions to achieve the desired substitution pattern. Understanding these pathways is crucial for researchers who may need to synthesize derivatives or scale up production.

2.1 Common Synthetic Pathways

While proprietary industrial syntheses vary, a common laboratory-scale approach involves the functionalization of a substituted benzene precursor. A plausible pathway begins with a dimethoxyphenol, followed by chlorination and subsequent introduction of the acetic acid moiety.

-

Causality in Synthesis: The selection of a chlorinating agent is critical. Mild agents are often preferred to prevent over-chlorination or unwanted side reactions. The introduction of the acetic acid side chain can be achieved through various methods, such as the Willgerodt-Kindler reaction or by using a protected acetaldehyde equivalent, chosen based on the stability of the intermediates and desired yield.

Below is a conceptual workflow illustrating a potential synthetic route.

Caption: Conceptual workflow for the synthesis of the target compound.

2.2 Key Chemical Reactions

The carboxylic acid group is the primary site of reactivity, allowing for a range of standard organic transformations:

-

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

-

Amidation: Reacts with amines, often activated by a coupling agent, to produce amides.

-

Reduction: Can be reduced to the corresponding alcohol, 2-(2-Chloro-3,4-dimethoxyphenyl)ethanol.

These reactions are fundamental for incorporating the molecule into larger structures, a key step in drug discovery and materials science.

Applications in Scientific Research

The utility of 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid stems from its role as a versatile chemical intermediate.

-

Pharmaceutical Research: This compound serves as a precursor for synthesizing more complex molecules with potential therapeutic value. Phenylacetic acid derivatives are known to exhibit biological activities, including anti-inflammatory effects.[2] Its structure is particularly relevant in prodrug design, where the carboxylic acid moiety can be functionalized to improve the bioavailability or targeting of a parent drug.[2]

-

Chemical Intermediate: It is a foundational material for creating a variety of other organic molecules through reactions at its functional groups.[2]

-

Agricultural Science: There is potential for its use as an active ingredient in herbicides or fungicides due to the biological activity often associated with halogenated aromatic compounds.[2]

Caption: Role as a scaffold in prodrug design.

Sourcing and Procurement for Research

Acquiring high-quality starting materials is paramount for reproducible research. When selecting a supplier, researchers should prioritize purity, the availability of comprehensive analytical data (e.g., Certificate of Analysis), and the ability to scale from milligrams to kilograms.[3]

4.1 Supplier and Pricing Overview

The price of 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid can vary significantly based on the supplier, purity, and quantity. The following table summarizes publicly available data for research-grade quantities.

| Supplier | Quantity | Price (USD) | Product Code / Link |

| TRC | 10 mg | $45 | T776785[1] |

| 50 mg | $175 | T776785[1] | |

| 100 mg | $285 | T776785[1] | |

| SynQuest Labs | 250 mg | $104 | 2621-5-55[1] |

| 1 g | $312 | 2621-5-55[1] | |

| 5 g | $1,144 | 2621-5-55[1] | |

| AK Scientific | 100 mg | $355 | 8358CU[1] |

| 10 g | $2,648 | 8358CU[1] |

Note: Prices are subject to change and may not include shipping and handling fees. Researchers should contact suppliers directly for the most current pricing and availability.

Other potential suppliers for this or structurally similar compounds include Georganics and various chemical trading platforms.[1][3]

Experimental Protocol: Synthesis of Methyl 2-(2-Chloro-3,4-dimethoxyphenyl)acetate

This protocol details a standard Fischer esterification, a fundamental transformation that demonstrates the compound's utility as a building block. This method is self-validating through the characterization of the final product, which will have distinct physical and spectral properties from the starting material.

5.1 Objective To convert 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid into its corresponding methyl ester via acid-catalyzed esterification.

5.2 Materials and Reagents

-

2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (large excess, as solvent)

-

Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.05 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

5.3 Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid in an excess of anhydrous methanol (e.g., 20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol). Allow the reaction to proceed for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and finally brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl ester.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.

5.4 Product Characterization The identity and purity of the resulting methyl ester can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The IR spectrum should show the appearance of a C=O ester stretch (around 1735 cm⁻¹) and the disappearance of the broad O-H acid stretch.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential.

-

Hazards: May cause skin, eye, and respiratory irritation.[4][5] Always consult the Safety Data Sheet (SDS) provided by the supplier before handling.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[4]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[5] Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6]

Conclusion and Future Outlook

2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid is a chemical compound with significant potential for researchers in synthetic chemistry. Its well-defined reactive sites make it an ideal starting point for the synthesis of novel compounds for pharmaceutical and agricultural applications. While the cost for small research quantities is notable, its value as a specialized building block justifies the investment for targeted discovery programs. Future research will likely continue to explore its use in creating diverse molecular libraries to screen for new biological activities.

References

-

Georganics. 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid. [Link]

Sources

- 1. 2-(2-chloro-3,4-diMethoxyphenyl)acetic acid price,buy 2-(2-chloro-3,4-diMethoxyphenyl)acetic acid - chemicalbook [m.chemicalbook.com]

- 2. Buy 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid | 2898-63-7 [smolecule.com]

- 3. 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid - High purity | EN [georganics.sk]

- 4. fishersci.com [fishersci.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Foreword: The Architectural Significance of Polysubstituted Phenylacetic Acids in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 2,3,4-Substituted Phenylacetic Acids

To the dedicated researcher, scientist, or drug development professional, the phenylacetic acid scaffold is a familiar and powerful motif. Its presence in a vast array of biologically active molecules, from blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac to essential antibiotics, underscores its importance as a privileged structure in medicinal chemistry.[1][2][3] The true art and challenge, however, lie not in the core structure itself, but in the strategic adornment of the phenyl ring. The precise placement of substituents, particularly in a polysubstituted pattern such as 2,3,4-trisubstitution, allows for the meticulous fine-tuning of a molecule's steric, electronic, and lipophilic properties. This control is paramount for optimizing potency, selectivity, and pharmacokinetic profiles (ADME), transforming a simple scaffold into a highly specific therapeutic agent.

This guide moves beyond a mere recitation of reactions. As a Senior Application Scientist, my objective is to provide a cohesive, logic-driven exploration of the primary synthetic strategies for accessing 2,3,4-substituted phenylacetic acids. We will delve into the causality behind methodological choices, weigh the pros and cons of each pathway, and present robust, field-proven protocols. The aim is to equip you not just with procedures, but with the strategic insight required to select and execute the optimal synthesis for your specific target molecule.

Part 1: A Retrosynthetic Blueprint for Assembly

Before embarking on specific synthetic routes, it is crucial to develop a logical framework for disconnecting the target molecule. A retrosynthetic analysis reveals the key bond formations and strategic considerations that underpin the various synthetic plans. For a 2,3,4-substituted phenylacetic acid, we can envision three primary disconnection strategies.

Caption: Core retrosynthetic strategies for 2,3,4-substituted phenylacetic acids.

-

Strategy A (Side-Chain Construction): This classical approach involves attaching the two-carbon acid side chain to a pre-functionalized 2,3,4-substituted benzene ring. This is often achieved via nucleophilic substitution using a benzyl halide as the electrophile, followed by conversion to the acid.

-

Strategy B (Functional Group Interconversion): This powerful strategy begins with a precursor that already contains the requisite carbon skeleton, such as a 2,3,4-substituted acetophenone. A rearrangement reaction, like the Willgerodt-Kindler reaction, then migrates and oxidizes the carbonyl group to the terminal position.

-

Strategy C (Ring Assembly): In cases where the substituted aromatic core is challenging to build sequentially, modern cross-coupling reactions provide an elegant solution. This approach constructs the fully substituted phenyl ring by coupling smaller, readily available fragments, with the acetic acid moiety (or a precursor) attached to one of the coupling partners.

Part 2: Field-Proven Synthetic Strategies and Protocols

We will now explore detailed methodologies grounded in the retrosynthetic strategies outlined above. Each section provides the strategic context, a validated experimental protocol, and a visual workflow.

Strategy 1: The Benzyl Cyanide Hydrolysis Pathway

Expertise & Experience: The hydrolysis of benzyl cyanides is arguably the most traditional and reliable method for preparing phenylacetic acids.[4][5] Its primary strength lies in its simplicity and the use of readily available, inexpensive reagents. The causality is straightforward: the nitrile group is an excellent carboxylate precursor that can be introduced via a simple SN2 reaction on a benzyl halide. The subsequent hydrolysis, typically under harsh acidic or basic conditions, efficiently converts the nitrile to the carboxylic acid.[1][6] For a 2,3,4-substituted target, the critical success factor is the prior synthesis of the corresponding 2,3,4-substituted benzyl halide or alcohol, which serves as the electrophile for cyanidation.

Trustworthiness: This two-step protocol is self-validating. The initial cyanidation reaction can be easily monitored for the disappearance of the starting benzyl halide by TLC. The subsequent hydrolysis is often driven to completion by the reaction conditions, with the final product precipitating upon acidification, providing a clear indication of success.[4]

This protocol is adapted from established procedures for phenylacetic acid synthesis.[1][4]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a heating mantle, combine the 2,3,4-substituted benzyl cyanide (0.10 mol, 1.0 eq), water (60 mL), and concentrated sulfuric acid (45 mL).

-

Scientist's Note: The addition of acid to water is highly exothermic and should be done carefully in an ice bath. The order of addition in the protocol (adding acid to the aqueous cyanide mixture) requires caution. For larger scales, preparing the dilute acid first is recommended.[4]

-

-

Reaction: Heat the mixture to a vigorous reflux (approx. 105-115 °C) with continuous stirring. The reaction is typically complete within 3-4 hours. Monitor progress by TLC, observing the disappearance of the starting nitrile.

-

Work-up: After cooling the reaction mixture to room temperature, carefully pour it into a beaker containing 200 g of crushed ice with stirring. This will cause the crude phenylacetic acid to precipitate.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water to remove residual acid.

-

Purification: The crude product can be purified by recrystallization from hot water or a suitable organic solvent system (e.g., toluene/hexanes) to yield the pure 2,3,4-substituted phenylacetic acid.[1]

Caption: Experimental workflow for benzyl cyanide hydrolysis.

Strategy 2: The Willgerodt-Kindler Reaction

Expertise & Experience: The Willgerodt-Kindler reaction is a uniquely powerful transformation that converts aryl alkyl ketones into the corresponding terminal thioamides, which are then hydrolyzed to carboxylic acids.[7] Its primary advantage is the use of readily accessible and often commercially available acetophenones as starting materials. The reaction involves a remarkable migration of the heteroatom functionality from the benzylic position to the terminal carbon of the alkyl chain.[7] The Kindler modification, using elemental sulfur and an amine (typically morpholine), is the most common variant, proceeding through a thioamide intermediate.[8][9] This method is particularly valuable when the target 2,3,4-substituted acetophenone is more accessible than the corresponding benzyl halide.

Trustworthiness: The reaction's progress is visually apparent; the mixture typically darkens and becomes viscous as the thioamide intermediate forms.[1] The intermediate, a phenylacetothiomorpholide, can often be isolated and characterized before the final hydrolysis step, providing a validation checkpoint. The final hydrolysis is a standard saponification, which is a high-yielding and reliable reaction.

This protocol is based on well-established procedures for the Willgerodt-Kindler reaction.[1][2][8]

-

Thioamide Formation: In a round-bottom flask fitted with a reflux condenser, combine the 2,3,4-substituted acetophenone (0.10 mol, 1.0 eq), sulfur (0.25 mol, 2.5 eq), and morpholine (0.30 mol, 3.0 eq).

-

Scientist's Note: The reaction should be performed in a well-ventilated fume hood due to the potential evolution of hydrogen sulfide.

-

-

Reaction: Heat the mixture to reflux (approx. 130-140 °C) for 6-8 hours. The reaction mixture will typically darken significantly.

-

Intermediate Hydrolysis: Cool the reaction mixture to room temperature. Directly add a 20% aqueous solution of sodium hydroxide (150 mL). Re-equip the flask for reflux and heat the mixture for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.

-

Work-up: Cool the reaction mixture and transfer it to a large beaker. Carefully acidify with concentrated hydrochloric acid in an ice bath until the pH is strongly acidic (pH < 2). The target phenylacetic acid will precipitate.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and purify by recrystallization.

| Entry | Starting Material | Product | Yield (%) | Reference |

| 1 | Styrene | Phenylacetic Acid | 84 | [8] |

| 2 | Acetophenone | Phenylacetic Acid | 80* | [2] |

| 3 | 4-Methoxyacetophenone | 4-Methoxyphenylacetic Acid | 60 | [2] |

| 4 | 4-Hydroxyacetophenone | 4-Hydroxyphenylacetic Acid | 70 | [2] |

| Yield reported under Phase Transfer Catalysis (PTC) conditions, which can accelerate the hydrolysis step.[2][10] |

Strategy 3: Palladium-Catalyzed Suzuki Coupling

Expertise & Experience: For complex substitution patterns, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent the state-of-the-art.[11][12] This strategy offers unparalleled flexibility in constructing the aromatic core. The key C-C bond formation occurs between an organoboron species (boronic acid or ester) and an organohalide.[12] For our target, the most logical approach involves coupling a 2,3-disubstituted arylboronic acid with a 4-halo-phenylacetic acid ester derivative. This Csp2-Csp3 coupling, while less common than Csp2-Csp2 couplings, is highly effective with the right choice of catalyst and ligands.[3] This method's power lies in its modularity, allowing for the rapid synthesis of a library of analogues by simply varying the coupling partners.

Trustworthiness: The protocol's validity is supported by extensive literature on Suzuki couplings.[11][13][14] The reaction can be monitored by LC-MS to track the formation of the desired product and consumption of starting materials. The palladium catalyst, ligand, and base system are critical variables that must be optimized, but once established, the reaction is highly reproducible.

This protocol is adapted from a reported synthesis of ortho-substituted phenylacetic acids.[3]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-bromo-phenylacetic acid ester (1.0 eq), the 2,3-disubstituted-phenylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ [2-5 mol%] and a suitable phosphine ligand like SPhos or P(Nap)₃ [4-10 mol%]).

-

Solvent Addition: Add anhydrous solvent (e.g., THF or Dioxane) via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude ester by column chromatography on silica gel.

-

Ester Hydrolysis: The purified ester is then hydrolyzed to the final carboxylic acid using standard saponification conditions (e.g., LiOH in THF/water or NaOH in methanol/water).

Caption: General workflow for Suzuki coupling and subsequent hydrolysis.

Part 3: Strategic Synthesis Selection

Choosing the optimal synthetic route depends on several factors, including starting material availability, cost, scalability, and functional group tolerance.

| Strategy | Key Advantages | Key Considerations | Best Suited For... |

| Benzyl Cyanide Hydrolysis | Simple, reliable, inexpensive reagents.[1][4] | Requires access to the substituted benzyl halide. Hydrolysis conditions are harsh (strong acid/base). | Large-scale synthesis where the starting benzyl halide is commercially available or easily prepared. |

| Willgerodt-Kindler Reaction | Utilizes readily available acetophenones.[2][8] Unique transformation for specific carbon skeletons. | Harsh reaction conditions (high temperature). Potential for side reactions. Odor management (sulfur compounds). | Situations where the corresponding acetophenone is the most accessible starting material. |

| Suzuki Cross-Coupling | Highly modular and flexible.[3][11] Tolerant of a wide range of functional groups. Mild reaction conditions. | Higher cost (palladium catalysts, ligands, boronic acids). Requires careful optimization of reaction conditions. | Medicinal chemistry programs requiring rapid analogue synthesis (SAR studies) and construction of complex, highly-functionalized targets. |

| Palladium-Catalyzed Carbonylation | Direct and efficient introduction of the carboxyl group.[1][15] High yields and good functional group tolerance. | Requires handling of toxic carbon monoxide gas and high-pressure equipment. | Well-equipped labs focused on efficient, atom-economical routes from benzyl halides. |

Conclusion

The synthesis of 2,3,4-substituted phenylacetic acids is a critical task in modern chemical research, enabling the exploration of new chemical space in drug discovery. While classical methods like benzyl cyanide hydrolysis and the Willgerodt-Kindler reaction remain valuable and robust tools, modern palladium-catalyzed reactions, particularly Suzuki coupling, offer unparalleled flexibility and efficiency for creating diverse and complex molecular architectures. The choice of strategy is not arbitrary but a calculated decision based on a thorough analysis of precursor availability, desired scale, and the chemical nature of the target molecule. By understanding the underlying principles and practical nuances of each method presented in this guide, the research scientist is well-equipped to navigate the synthetic challenges and successfully construct these valuable compounds.

References

-

Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 63. DOI: 10.15227/orgsyn.002.0063. [Link]

-

The Hive. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. [Link]

-

Kamal, A., & Ramana, K. V. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 36(15), 2225-2229. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

Aecenar. Phenylacetic acid production(PAA-precursor). [Link]

-

Erowid. Synthesis of Phenylacetic Acid. [Link]

-

Rhodium.ws. Synthesis of Phenylacetic Acid. [Link]

-

Li, J., Jiang, H., & Chen, H. (2012). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Research on Chemical Intermediates, 38(8), 1837-1845. [Link]

-

Scribd. Phenylacetic Acid From Benzyl Cyanide. [Link]

- Google Patents. (CN103232338A)

- Google Patents. (US3708529A) Process for preparing phenylacetic acid.

-

Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]

-

Willgerodt rearrangement. In Wikipedia. [Link]

-

Sciencemadness.org. Willgerodt-Kindler featuring acetophenone. [Link]

-

Adapa, S. R., & Choudary, B. M. (2012). Third Component Sulfur (Willgerodt–Kindler Reaction). In Science of Synthesis: Multicomponent Reactions (Vol. 1, pp. 365-396). Thieme. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Vitale, P., & Perna, F. M. (2015). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 20(8), 15064-15087. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. inventivapharma.com [inventivapharma.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Phenylacetic acid production(PAA-precursor) [aecenar.com]

- 6. scribd.com [scribd.com]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 8. designer-drug.com [designer-drug.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jeolusa.com [jeolusa.com]

- 14. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid, a substituted phenylacetic acid derivative of interest in chemical synthesis and potential pharmaceutical applications. While this specific isomer is not extensively documented in public chemical databases, this paper synthesizes available information and draws logical inferences from closely related compounds to provide a thorough understanding of its chemical identity, properties, synthesis, and potential utility.

Chemical Identity and Structure

2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid is a polysubstituted aromatic carboxylic acid. The core of the molecule is a benzene ring, which is modified with a chloro group, two methoxy groups, and an acetic acid moiety. The precise arrangement of these substituents is crucial to its chemical behavior and potential biological activity.

Key Identifiers:

| Identifier | Value | Source |

| Chemical Name | 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid | [1] |

| CAS Number | 6834-51-1 | [2], [1] |

| PubChem CID | Not available in PubChem as of the latest update. | |

| SMILES | O=C(O)Cc1cc(OC)c(OC)c(Cl)c1 | Deduced |

Physicochemical Properties

Detailed experimental data for 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid is not widely available. However, its properties can be predicted based on its structure and comparison with related compounds.

Predicted Properties:

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₁₀H₁₁ClO₄ | Based on structural formula |

| Molecular Weight | 230.64 g/mol | Calculated from molecular formula |

| Appearance | Likely a white to off-white solid | Analogy with similar phenylacetic acids |

| Solubility | Expected to be soluble in organic solvents (e.g., methanol, ethanol, DMSO) and sparingly soluble in water | General solubility of aromatic carboxylic acids |

| Acidity (pKa) | Estimated to be around 4-5 | Typical pKa for a carboxylic acid, influenced by the electron-withdrawing chloro group and electron-donating methoxy groups |

Synthesis and Reactivity

While specific, peer-reviewed synthesis protocols for 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid are not readily found, its synthesis can be approached through established organic chemistry methodologies. A plausible synthetic route would likely involve the modification of a pre-existing substituted benzene ring.

Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the disconnection of the acetic acid side chain, suggesting a precursor such as 2-chloro-3,4-dimethoxytoluene, which could then be oxidized. Alternatively, a cross-coupling reaction could be employed to introduce the carboxymethyl group.

Caption: Retrosynthetic approaches to the target molecule.

Plausible Synthetic Protocol

A multi-step synthesis, analogous to methods used for related isomers, could be employed.[3]

-

Chlorination of 3,4-dimethoxyphenylacetic acid: Direct chlorination of the corresponding unchlorinated phenylacetic acid could be a viable route. However, this may lead to a mixture of isomers, requiring careful purification.

-

Oxidation of a Toluene Derivative: Starting with 1-chloro-2,3-dimethoxy-4-methylbenzene, the methyl group could be oxidized to a carboxylic acid. This would likely involve a strong oxidizing agent like potassium permanganate.

-

Willgerodt-Kindler Reaction: This reaction could potentially be used to convert a suitable acetophenone precursor to the corresponding thioamide, which can then be hydrolyzed to the phenylacetic acid.

Chemical Reactivity

The reactivity of 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid is governed by its functional groups:

-

Carboxylic Acid: This group can undergo esterification, amidation, and reduction to the corresponding alcohol.

-

Aromatic Ring: The electron-donating methoxy groups and the electron-withdrawing chloro group will influence the regioselectivity of electrophilic aromatic substitution reactions.

-

Chloro Group: The chlorine atom can be a site for nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.

Sources

The 2-Chloro-3,4-dimethoxy Scaffold: A Privileged Motif for Conformational Control and Metabolic Stability

[1]

Executive Summary

The 2-chloro-3,4-dimethoxy phenyl scaffold represents a highly specific and underutilized pharmacophore in modern medicinal chemistry.[1] Unlike its more accessible isomer (6-chloro-3,4-dimethoxybenzene), this substitution pattern places the chlorine atom at the sterically congested position between the C1-substituent and the C3-methoxy group.[1]

This structural arrangement offers three distinct advantages in lead optimization:

-

Conformational Locking: The steric clash between the C2-chlorine and the C3-methoxy group forces the C1-sidechain out of planarity, often freezing bioactive conformations (atropisomerism).[1]

-

Metabolic Shielding: The chlorine atom blocks the electron-rich C2 position from oxidative metabolism and sterically protects the labile C3-methoxy group from O-demethylation.[1]

-

Electronic Modulation: The chlorine atom creates a localized

-hole, enabling unique halogen-bonding interactions within the binding pocket while reducing the electron density of the dimethoxy-substituted ring.[1]

This technical guide details the synthetic access, structural rationale, and medicinal applications of this scaffold, moving beyond standard literature to provide actionable insights for drug design.

Part 1: Structural & Electronic Rationale

The Ortho-Chloro Effect (Conformational Control)

In a standard 3,4-dimethoxyphenyl ring (Veratrole), the methoxy groups and the phenyl ring tend to be coplanar to maximize resonance. However, introducing a chlorine atom at C2 creates severe steric strain with the C3-methoxy group and the substituent at C1.

-

Mechanism: The van der Waals radius of Chlorine (1.75 Å) clashes with the Oxygen of the C3-methoxy group. To relieve this strain, the C3-methoxy group rotates out of the plane, and the entire phenyl ring twists relative to the C1-substituent.

-

Result: This "pre-organizes" the molecule, reducing the entropic penalty upon binding to a protein target.

Electronic Tuning and Halogen Bonding

While Methoxy groups are strong electron donors (EDG), the ortho-Chlorine acts as an inductive withdrawer (EWG).

-

-Hole Formation: The electron-withdrawing nature of the

SAR Logic Flow

The following diagram illustrates the decision process for selecting this scaffold during Lead Optimization.

Figure 1: Strategic rationale for incorporating the 2-chloro-3,4-dimethoxy motif in lead optimization.

Part 2: Synthetic Accessibility

Accessing the 2-chloro -3,4-dimethoxy isomer is challenging because direct electrophilic chlorination of 3,4-dimethoxybenzaldehyde (Veratraldehyde) typically yields the 6-chloro isomer (sterically less hindered).[1] Therefore, a directed approach is required.

Route A: From Isovanillin (Regioselective Control)

This route utilizes the directing power of the phenol in isovanillin before methylating the final position.

-

Bromination/Chlorination: 3-hydroxy-4-methoxybenzaldehyde (Isovanillin) is halogenated.[1] The hydroxyl group directs the halogen ortho to itself (Position 2).

-

Methylation: The resulting 2-halo-3-hydroxy-4-methoxybenzaldehyde is methylated to yield the target.[1]

Route B: Directed Lithiation (Advanced)

For scaffolds without the aldehyde handle, directed ortho-lithiation (DoM) of veratrole derivatives can be used, though the 2-position is "sandwiched" and difficult to access without a directing group at C1.

Synthetic Workflow Diagram

Figure 2: Regioselective synthesis of the 2-chloro/bromo-3,4-dimethoxybenzaldehyde precursor.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]

Case Study: Tubulin Polymerization Inhibitors

In the development of Resveratrol analogues, the 3,4,5-trimethoxy motif is common. However, replacing the B-ring with a 2-chloro-3,4-dimethoxyphenyl moiety significantly enhanced anti-proliferative activity.[1]

-

Compound: (E)-3-(2-chloro-3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)acrylic acid.[1]

-

Mechanism: The 2-Cl atom forces the two aryl rings into a twisted conformation that better mimics the binding pose of combretastatin A-4 (a potent tubulin binder) compared to the planar non-chlorinated analog.

-

Data: The 2-Cl analog showed an IC

of 7.49 µM against HepG2 cells, whereas the non-chlorinated analog was significantly less active [1].

Case Study: HIV-1 Integrase Inhibitors

In a series of keto-salicylic acid chalcones, the introduction of a chlorine atom at the 2-position of the 3,4-dimethoxy ring (Ring B) improved inhibitory potency against HIV-1 Integrase Strand Transfer (ST).[1]

-

Observation: The 2-Cl substituent fills a hydrophobic pocket and interacts with the viral DNA/enzyme complex via halogen bonding.

-

Potency Shift: The 2,3,6-trichloro analog (building on the ortho-effect) reached an IC

of ~4 µM [2].[2]

Industrial Context: The Pantoprazole Connection

While Pantoprazole utilizes a pyridine ring, the intermediate 2-chloromethyl-3,4-dimethoxypyridine (CAS 72830-09-2) validates the stability and utility of the ortho-chloro-dimethoxy arrangement in approved drugs.[1] The chlorine in the intermediate is exocyclic, but the core stability of the 3,4-dimethoxy system adjacent to a functionalized 2-position is a shared feature. The high electron density of the dimethoxy system requires the electron-withdrawing chlorine (or chloromethyl) to modulate pKa and metabolic susceptibility [3].

Part 4: Experimental Protocols

Protocol: Synthesis of 2-Chloro-3,4-dimethoxybenzaldehyde

Note: This protocol circumvents the poor regioselectivity of direct chlorination.[1]

Materials:

-

2-Bromo-3-hydroxy-4-methoxybenzaldehyde (commercially available or from Isovanillin).[1]

-

Methyl Iodide (MeI).

-

Potassium Carbonate (

). -

DMF (Dimethylformamide).

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 2-bromo-3-hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous DMF (0.5 M concentration).

-

Base Addition: Add

(1.5 eq) in one portion. Stir at room temperature for 15 minutes. -

Alkylation: Add Methyl Iodide (1.2 eq) dropwise via syringe.

-

Reaction: Stir the mixture at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol spot should disappear.

-

Workup: Pour the reaction mixture into ice-water (5x volume). A precipitate should form.

-

Halogen Exchange (Optional): If the Chloro analog is strictly required over the Bromo, perform a Copper(I)-catalyzed halide exchange (CuCl, NMP, 120°C) on the protected aldehyde. However, the Bromo-analog is often bio-equivalent or superior for SAR exploration.

Protocol: General Chalcone Synthesis (Claisen-Schmidt)

Used to couple the scaffold to acetophenones for kinase/tubulin inhibitors.[1]

-

Dissolution: Dissolve the acetophenone derivative (1.0 eq) and 2-chloro-3,4-dimethoxybenzaldehyde (1.0 eq) in Ethanol.

-

Catalysis: Add aqueous NaOH (40%, 5 eq) dropwise at 0°C.

-

Precipitation: Stir at room temperature for 12–24 hours. The product usually precipitates as a yellow solid.

-

Purification: Filter the solid, wash with cold ethanol and water. Recrystallize from Ethanol/DMF.

Part 5: Quantitative Data Summary

Table 1: Comparative Potency of 2-Chloro-3,4-dimethoxy Derivatives

| Target Class | Compound ID | Core Scaffold | Substitution | Activity (IC50/MIC) | Ref |

| Tubulin | Compound r | Resveratrol Analog | 2-Cl-3,4-(OMe)2 | 7.49 µM (HepG2) | [1] |

| Tubulin | Analog (Control) | Resveratrol Analog | 3,4-(OMe)2 (No Cl) | >50 µM | [1] |

| HIV Integrase | Cmpd 11 | Diketo Acid | 2-Cl-3,4-(OMe)2 | <10 µM (ST) | [2] |

| Anthelmintic | Compound 2 | Rhodanine | 2-OMe (Ortho effect) | 0.93 µg/µL | [4] |

Note: The "Anthelmintic" entry highlights the general sensitivity of this biological space to ortho-methoxy/chloro substitutions.[1]

References

-

Design, synthesis and biological evaluation of a series of new resveratrol analogues as potential anti-cancer agents. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Synthesis, Biological Evaluation and 3D-QSAR Studies of 3-Keto Salicylic Acid Chalcones and Related Amides as Novel HIV-1 Integrase Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Pantoprazole Related Compound 2 (2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride). Source: Veeprho Standards URL:[Link]

-

Discovery of Cinnamylidene Derivative of Rhodanine with High Anthelmintic Activity. Source: MDPI (Molecules) URL:[Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Source: Drug Hunter URL:[Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis, Biological Evaluation and 3D-QSAR Studies of 3-Keto Salicylic Acid Chalcones and Related Amides as Novel HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. www1.udel.edu [www1.udel.edu]

Technical Support Center: Optimizing the Cyclization of 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid

Welcome to the technical support center for the synthesis of 6,7-dimethoxy-1-indanone via the intramolecular Friedel-Crafts acylation of 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you improve the yield and purity of your target molecule.

Introduction

The intramolecular cyclization of 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid is a critical step in the synthesis of various biologically active compounds. While seemingly straightforward, this Friedel-Crafts acylation reaction can be prone to low yields and the formation of impurities if not properly optimized. This guide will walk you through common challenges and provide evidence-based solutions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this specific Friedel-Crafts acylation can stem from several factors. The most common culprits are related to the activation of the carboxylic acid, the choice of cyclizing agent, and reaction conditions. Inadequate conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, can significantly hinder the reaction. Furthermore, the Lewis acid catalyst's activity is highly sensitive to moisture, and any water present will lead to its deactivation.[1]

Q2: I'm observing a significant amount of a regioisomeric byproduct. How can I improve the selectivity?

A2: The formation of regioisomers is a known challenge in this reaction. The primary desired product is 6,7-dimethoxy-1-indanone. However, depending on the reaction conditions, you may also form the 4,5-dimethoxy-1-indanone isomer. The choice of solvent can play a crucial role in directing the cyclization. For instance, the use of nitromethane as a solvent has been shown to provide optimal selectivity for the desired 6,7-dimethoxy isomer.[2]

Q3: What is the best method to activate the carboxylic acid for this cyclization?

A3: While direct cyclization of the carboxylic acid is possible with strong acids like polyphosphoric acid (PPA) or Eaton's reagent, converting the carboxylic acid to its corresponding acyl chloride is often a more reliable approach. This is typically achieved by reacting the starting material with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a much more reactive electrophile for the intramolecular Friedel-Crafts acylation.

Q4: Can I use a different Lewis acid instead of aluminum chloride (AlCl₃)?

A4: While AlCl₃ is a common and effective Lewis acid for this transformation, other options can be explored. Ferric chloride (FeCl₃) and tin(IV) chloride (SnCl₄) are viable alternatives. However, the catalytic activity and the required stoichiometry may vary. It is important to note that in Friedel-Crafts acylations, the Lewis acid often forms a complex with the ketone product, necessitating the use of stoichiometric or even excess amounts of the catalyst.[1]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the cyclization of 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive Catalyst: Moisture in reagents, solvents, or glassware deactivating the Lewis acid (e.g., AlCl₃).[1] 2. Insufficient Catalyst: The ketone product complexes with the Lewis acid, removing it from the catalytic cycle.[1] 3. Poor Carboxylic Acid Activation: Inefficient conversion of the carboxylic acid to a more reactive electrophile. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and fresh, high-quality Lewis acids. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Increase Catalyst Stoichiometry: Use at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), of the Lewis acid. 3. Acyl Chloride Formation: Convert the carboxylic acid to the acyl chloride using thionyl chloride or oxalyl chloride prior to cyclization. |

| Formation of Regioisomeric Impurities | 1. Suboptimal Solvent Choice: The solvent can influence the regioselectivity of the intramolecular acylation. | 1. Optimize Solvent: While solvents like dichloromethane or dichloroethane are common, consider using nitromethane, which has been reported to favor the formation of the desired 6,7-dimethoxy-1-indanone.[2] |

| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 2. Steric Hindrance: The ortho-chloro substituent can sterically hinder the cyclization. | 1. Adjust Reaction Parameters: Monitor the reaction by TLC or LC-MS. If starting material remains, consider increasing the reaction time or temperature incrementally. 2. Use a Stronger Lewis Acid: A more potent Lewis acid may be required to overcome the steric barrier. |

| Complex Mixture of Byproducts | 1. High Reaction Temperature: Excessive heat can lead to decomposition and side reactions. 2. Intermolecular Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization. | 1. Control Temperature: Maintain a consistent and appropriate reaction temperature. For many Friedel-Crafts acylations, starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature is effective. 2. High Dilution: Perform the reaction under high dilution conditions to favor the intramolecular pathway. |

Experimental Protocols

Protocol 1: Two-Step Cyclization via Acyl Chloride Formation

Step 1: Synthesis of 2-(2-Chloro-3,4-dimethoxyphenyl)acetyl chloride

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add thionyl chloride (1.5 eq) dropwise to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Acylation

-

In a separate flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude 2-(2-Chloro-3,4-dimethoxyphenyl)acetyl chloride from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated HCl.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 6,7-dimethoxy-1-indanone.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps and potential pitfalls in the cyclization of 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid.

References

-

Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid

Welcome to the technical support center for the purification of 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important chemical intermediate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid from reaction mixtures.

Question: My final yield of purified 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid is very low. What are the likely causes and how can I improve it?

Answer: Low recovery is a common issue that can stem from several stages of the purification process. Here are the most frequent causes and their solutions:

-

Incomplete Extraction: The initial acid-base extraction is critical for separating your carboxylic acid from neutral or basic impurities.[1][2][3] If the pH of the aqueous phase is not sufficiently basic during the extraction with a base (like NaOH or NaHCO₃), the carboxylic acid will not be fully deprotonated to its water-soluble carboxylate salt, leading to significant loss in the organic layer.[2][4] Conversely, during the acidification step to precipitate the product, if the pH is not made acidic enough, the product will remain dissolved in the aqueous phase.[3]

-

Solution: When extracting with a base, ensure the aqueous layer is thoroughly mixed with the organic layer and check the pH to confirm it is well above the pKa of the carboxylic acid (typically pH > 8). When re-acidifying to precipitate your product, use a strong acid like HCl and check that the pH is low (pH < 4) to ensure complete protonation and precipitation.[2]

-

-

Premature Crystallization: If the hot solution cools too quickly during filtration to remove insoluble impurities, you can lose a significant amount of your product on the filter paper.[5]

-

Loss During Recrystallization: Choosing an inappropriate solvent or using too much of it can drastically reduce your yield. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6]

-

Solution: Perform small-scale solvent screening to find the optimal solvent or solvent pair.[6] During the recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product to create a saturated solution. After dissolving, allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[6]

-

Question: After acidification of the aqueous layer, my product separates as an oil instead of a solid. How can I induce crystallization?

Answer: "Oiling out" is a common problem in recrystallization and precipitation, often occurring when the melting point of the compound is lower than the boiling point of the solvent, or when impurities are present.[6] Here are several techniques to address this:

-

Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

-

Seed Crystals: If you have a small amount of pure, solid 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid, adding a tiny crystal to the oil can induce crystallization.

-

Reduce the Temperature: Ensure the solution is thoroughly cooled in an ice bath. Sometimes, a lower temperature is all that is needed for solidification.

-

Two-Solvent Recrystallization: If the above methods fail, you may need to perform a two-solvent recrystallization. Dissolve the oil in a small amount of a solvent in which it is highly soluble. Then, slowly add a "non-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes cloudy, then heat until it is clear again.[5] Slow cooling of this solution should yield crystals.

Question: The purified solid is off-color, and its melting point is broad and lower than the literature value. What should I do?

Answer: A discolored product with a depressed and broad melting point range is a clear indication of impurities. These can include unreacted starting materials, reaction byproducts, or residual solvents.[7][8]

-

Solution: The most straightforward approach is to repeat the purification steps.

-

Re-run the Acid-Base Extraction: Dissolve the impure solid in an appropriate organic solvent and repeat the wash with a basic aqueous solution, followed by separation and re-acidification of the aqueous layer. This is effective at removing any remaining neutral or basic impurities.

-

Perform a Second Recrystallization: Recrystallizing the material again from a suitable solvent can significantly improve purity.[6] If you notice insoluble material in the hot solvent, perform a hot filtration to remove it.[5]

-

Charcoal Treatment: If the discoloration is due to highly polar, colored impurities, you can add a small amount of activated charcoal to the hot solution before the first filtration step of recrystallization. The charcoal will adsorb these impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

-

Consider Column Chromatography: If the impurities have similar acidic properties to your product, making separation by extraction difficult, column chromatography may be necessary.[9] This technique separates compounds based on their differential adsorption to a stationary phase.

-

Frequently Asked Questions (FAQs)

What is the foundational purification strategy for isolating 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid from a crude reaction mixture?

The most effective initial purification step is an acid-base extraction.[1][2][3] This technique leverages the acidic nature of the carboxylic acid group. By treating the reaction mixture (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a basic aqueous solution (e.g., sodium hydroxide or sodium bicarbonate), the acidic product is converted to its water-soluble carboxylate salt and is extracted into the aqueous layer.[4] Neutral and basic impurities remain in the organic layer.[10] After separating the layers, the aqueous layer is acidified to precipitate the pure carboxylic acid.[1][2]

How do I select an appropriate solvent for the final recrystallization step?

The ideal recrystallization solvent should exhibit high solubility for 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid at elevated temperatures and low solubility at cold temperatures.[6] The principle of "like dissolves like" is a good starting point; since the target molecule has polar functional groups, polar solvents might be suitable.[6] A common approach is to test small amounts of the crude product in various solvents like water, ethanol, methanol, ethyl acetate, or solvent mixtures (e.g., ethanol/water, benzene/ligroin).[6][11]

| Recrystallization Solvent | Boiling Point (°C) | Polarity | Notes |

| Water | 100 | High | Good for polar compounds, but may require high heat.[12] |

| Ethanol | 78 | High | A versatile solvent for many organic compounds.[6] |

| Methanol | 65 | High | Similar to ethanol but with a lower boiling point.[6] |

| Ethyl Acetate | 77 | Medium | A good general-purpose solvent.[6] |

| Toluene | 111 | Low | Can be effective for less polar compounds. |

| Hexane/Heptane | 69 / 98 | Low | Often used as the "non-solvent" in a two-solvent system.[13] |

What are the likely impurities I might encounter?

Impurities can originate from various sources including starting materials, intermediates, byproducts of the synthesis, and degradation products.[7] For 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid, common impurities could include:

-

Unreacted Starting Materials: For example, the precursor aldehyde or ketone from which the acetic acid was synthesized.

-

Byproducts: Depending on the synthetic route, these could include esters (if an alcohol was present) or products of over-oxidation.[14]

-

Residual Solvents: Solvents used in the reaction or workup that are not completely removed.[8][15]

When is it necessary to resort to column chromatography for purification?

While acid-base extraction and recrystallization are powerful techniques, they may not be sufficient if the reaction mixture contains impurities with similar acidity and solubility to the desired product. In such cases, column chromatography is the preferred method.[9] This is particularly relevant if:

-

Multiple acidic byproducts are present.

-

The impurities are isomers of the target compound.

-

Extremely high purity is required (e.g., for pharmaceutical applications).

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification

This protocol outlines the separation of 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid from neutral and basic impurities.

-

Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).

-

Basification and Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution.[2] Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate.

-

Separation: Drain the lower aqueous layer into a clean flask. Add more basic solution to the organic layer and repeat the extraction process two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.

-

Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated strong acid, such as hydrochloric acid (HCl), while stirring until the solution is acidic (test with pH paper, pH < 4).[11][14] The 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, washing it with cold deionized water to remove any inorganic salts.

-

Drying: Allow the solid to air dry on the filter, then transfer it to a desiccator to dry completely.

Caption: Workflow for Acid-Base Extraction Purification.

Protocol 2: Recrystallization for Final Purification

This protocol describes how to further purify the solid product obtained from extraction.

-

Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary tests.

-

Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed stemless funnel with fluted filter paper into a clean, pre-warmed flask.

-

Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.

Caption: Troubleshooting Logic for Product Crystallization.

References

-

University of California, Davis. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

-

Canadian Dubbing Network. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

-

The Department of Chemistry, UWI, Mona, Jamaica. (2014, October 30). Separation of an Unknown Mixture. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

-

Georganics. (n.d.). 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid. Retrieved from [Link]

-

Hartwig, J. F., & Stradiotto, M. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 17(2), 252-255. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

Hrytsenko, I. S., et al. (2021). Synthesis and transformation in the series of 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids. Pharmaceutical Journal, (2), 45-53. Retrieved from [Link]

- Cassar, L., & Foa, M. (1975). U.S. Patent No. 3,928,429. Washington, DC: U.S. Patent and Trademark Office.

-

Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116. Retrieved from [Link]

-

MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d...]. Molbank, 2022(3), M1434. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Homoveratric acid. Retrieved from [Link]

- Nankai University. (2010). CN Patent No. 101844978A.

-

MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1337. Retrieved from [Link]

-

ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

-

Reddy, G. M., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Molecules, 20(12), 22368-22381. Retrieved from [Link]

-

ICH. (2019, July 22). Impurities: Guideline for Residual Solvents Q3C(R6). Retrieved from [Link]

-

Chemical Review and Letters. (2023, August 10). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(3,4-DIMETHOXYPHENYL)ACETIC ACID | CAS 93-40-3. Retrieved from [Link]

- Lehmann, R. L., & Lintner, J. (1952). U.S. Patent No. 2,617,822. Washington, DC: U.S. Patent and Trademark Office.

-

Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

-

ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]

-

GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

-

García-González, M. C., et al. (2025, January 3). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. Scientific Reports, 15, 1234. Retrieved from [Link]187/)

Sources

- 1. vernier.com [vernier.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. rubingroup.org [rubingroup.org]

- 7. scispace.com [scispace.com]

- 8. database.ich.org [database.ich.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. reddit.com [reddit.com]

- 14. US3928429A - Method of preparing aryl acetic acids - Google Patents [patents.google.com]

- 15. ajrconline.org [ajrconline.org]

Technical Support Center: Troubleshooting 2-Chloro Phenylacetic Acid Reactivity

Topic: Overcoming Low Reactivity & Steric Hindrance in 2-Chloro Substituted Phenylacetic Acids Document ID: TS-ORG-2CL-PAA-001 Last Updated: February 2026 Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction: The "Ortho-Effect" Bottleneck

You are likely reading this because your standard reaction—which works perfectly on unsubstituted phenylacetic acid—has stalled or failed with the 2-chloro derivative.

The Root Cause: The 2-chloro substituent introduces a dual-threat barrier to reactivity:

-

Steric Shielding: The chlorine atom (Van der Waals radius ~1.75 Å) at the ortho position physically blocks the trajectory (Bürgi–Dunitz angle) required for nucleophiles to attack the carbonyl carbon.

-

Electronic Deactivation: While chlorine is electron-withdrawing (-I), its proximity to the reaction center can induce field effects that destabilize the transition states of standard acyl substitutions.

This guide provides field-proven protocols to bypass these energy barriers.

Module 1: Activation Failures (Acid Chloride Synthesis)

Issue: "I am refluxing with thionyl chloride (

The Fix: The Vilsmeier-Haack Catalytic Protocol

Standard reflux is often insufficient for sterically hindered acids. You must switch to a catalytic activation method using N,N-Dimethylformamide (DMF).

The Mechanism:

DMF reacts with the chlorinating agent to form the Vilsmeier Reagent (an imidoyl chloride species). This intermediate is far more electrophilic than

Visualizing the Catalytic Cycle

Caption: Figure 1. The DMF catalytic cycle converts the chlorinating agent into a hyper-reactive species capable of overcoming steric hindrance.

Optimized Protocol

-

Solvent: Dry Dichloromethane (DCM) or Toluene.

-

Reagent: Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (1.5 equiv).

-

Catalyst: DMF (2-5 drops per 10 mmol substrate). Crucial Step.

-

Procedure:

Validation: Aliquot 50 µL into MeOH. Check TLC/LCMS for the methyl ester. If acid remains, add more DMF, not more chlorinating agent.

Module 2: Coupling Failures (Amidation & Esterification)

Issue: "Standard coupling agents (EDC/NHS, DCC) give low yields (<30%)."